3-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
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Overview
Description
3-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyrazine ring, with a chlorine atom at the 3-position and a carboxylic acid group at the 7-position. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid typically involves multiple steps. One common method starts with the reduction of 5-nitropyrrolo[2,3-b]pyrazine to 5-aminopyrrolo[2,3-b]pyrazine. This intermediate is then reacted with cyanogen to form tricyanopyrrolo[2,3-b]pyrazine, which is subsequently hydrolyzed under acidic conditions to yield the target compound .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles.
Oxidation and Reduction:
Cyclization and Annulation: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Typical reagents might include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Cyclization and Annulation: Catalysts such as palladium or copper may be used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
3-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used to study its effects on various biological pathways and targets, including its kinase inhibitory activity.
Industrial Applications: It may be used in the synthesis of advanced materials and pharmaceuticals
Mechanism of Action
The exact mechanism of action of 3-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is not fully understood. it is known to interact with various molecular targets, including kinases. The compound’s structure allows it to inhibit kinase activity, which can affect multiple signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester
- 2-Phenoxy-5H-pyrrolo[2,3-b]pyrazine
- 1,5-Dihydrodipyrrolo[3,2-b:3’,2’-e]pyrazine derivatives
Uniqueness
3-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is unique due to the presence of the chlorine atom at the 3-position and the carboxylic acid group at the 7-position. These functional groups confer specific chemical reactivity and biological activity, making it a valuable compound for drug discovery and other applications .
Properties
Molecular Formula |
C7H4ClN3O2 |
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Molecular Weight |
197.58 g/mol |
IUPAC Name |
3-chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-2-9-5-3(7(12)13)1-10-6(5)11-4/h1-2H,(H,10,11)(H,12,13) |
InChI Key |
DYXBLCHLMYUOGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(N=C2N1)Cl)C(=O)O |
Origin of Product |
United States |
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